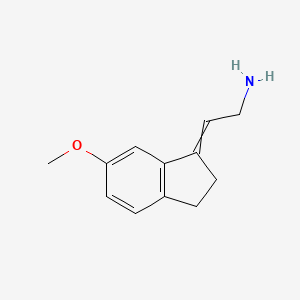

2-(6-Methoxyindan-1-ylidene)ethylamine

Description

2-(6-Methoxyindan-1-ylidene)ethylamine (C₁₂H₁₅NO) is a methoxy-substituted ethylamine derivative featuring a fused bicyclic indan scaffold. Its synthesis involves the condensation of 6-methoxyindan-1-one with a phosphonate reagent (NaH/THF), followed by catalytic hydrogenation using H₂ over Raney cobalt to yield the final amine product . The compound’s unique structure combines aromaticity with a conjugated enamine system, making it relevant for pharmacological studies, particularly in melatonin receptor modulation due to structural similarities with tryptamine derivatives.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethanamine |

InChI |

InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3,7,13H2,1H3 |

InChI Key |

YICNDZFKTHJVQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2=CCN)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Methoxytryptamine (5-MeO-Tryptamine)

2-(4-Hydroxyphenyl)ethylamine

- Structure: A simpler phenyl-ethylamine derivative (C₈H₁₁NO) .

- Key Differences :

- Lacks the bicyclic indan system and conjugated enamine present in the target compound.

- Contains a hydroxyl group instead of methoxy.

- Solubility and Reactivity :

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

2-(tert-Butyloxy)-ethylamine Hydrochloride

- Structure: Ether-substituted ethylamine (C₆H₁₆ClNO) .

- Key Differences :

- Features a tert-butoxy group instead of the methoxy-indan system.

- The bulky tert-butyl group reduces conformational flexibility.

- Stability: The hydrochloride salt improves stability but may limit solubility in non-polar solvents compared to the free-base indan derivative .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The indan derivative’s synthesis via catalytic hydrogenation (Raney Co) offers scalability, contrasting with the chiral HPLC resolution required for enantiopure tryptamines .

- Conformational Studies : Fluorine substitution on phenyl-ethylamines (e.g., 2-(4-fluorophenyl)ethylamine) alters conformational landscapes, suggesting that methoxy positioning in the indan derivative could similarly impact receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.